molecular formula C20H28O2 B195248 Methoxydienone CAS No. 2322-77-2

Methoxydienone

Cat. No.: B195248
CAS No.: 2322-77-2
M. Wt: 300.4 g/mol
InChI Key: PQMRKLSVUBRLLQ-XSYGEPLQSA-N
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Description

Methoxydienone (CAS: 2322-77-2), also known as 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic anabolic-androgenic steroid (AAS) derived from the gonane skeleton . Its structure features a 13-ethyl group and a 3-methoxy substitution, which are critical for its biological activity and metabolic stability . The compound has been identified in bodybuilding supplements, where it is often marketed as a prohormone or research chemical . Its molecular formula is C₂₀H₂₈O₂, with a molecular weight of 300.44 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-18H,3-4,6-12H2,1-2H3/t16-,17-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMRKLSVUBRLLQ-XSYGEPLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036347, DTXSID001045120
Record name (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2322-77-2, 6236-40-4
Record name 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name Gona-2,5(10)-dien-17-one, 13-ethyl-3-methoxy-, (±)-
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Record name Methoxydienone
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Record name (1)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name 13-β-ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name METHOXYGONADIENE
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Preparation Methods

Methoxydienone can be synthesized through various synthetic routes. One common method involves the reaction of methoxygonadiene with an alkynyllithium ammine complex to prepare an acetylide, which is then hydrolyzed to obtain the final product . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Methoxydienone undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methoxydienone has several scientific research applications, including:

Mechanism of Action

Methoxydienone exerts its effects by binding to androgen receptors and modulating gene expression. It acts as an agonist of the androgen receptor, leading to increased protein synthesis and muscle growth. Additionally, this compound has progestogenic activity, which can influence reproductive and hormonal functions .

The molecular targets and pathways involved in the action of this compound include the androgen receptor signaling pathway and the modulation of various enzymes involved in steroid metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxydienone belongs to the steroid class, sharing structural and functional similarities with other AAS and progestins. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Substituents Primary Use/Activity
This compound 2322-77-2 C₂₀H₂₈O₂ 13β-ethyl, 3-methoxy Anabolic research chemical
Nandrolone 434-22-0 C₁₈H₂₆O₂ 19-nor, 17β-hydroxy Anabolic therapy, osteoporosis
Metribolone (R1881) 965-93-5 C₁₉H₂₄O₂ 17α-methyl, 7α-methyl Potent androgen receptor agonist
Tibolone 5630-53-5 C₂₁H₂₈O₂ 7α-methyl, 17β-hydroxy Menopausal hormone therapy
16,17α-Epoxyprogesterone 1097-51-4 C₂₁H₂₈O₃ 16,17α-epoxy, 3-keto Progestogenic activity

Key Differences

Structural Modifications: this compound’s 3-methoxy group enhances oral bioavailability by reducing first-pass metabolism compared to hydroxylated analogs like Nandrolone . Unlike Metribolone (R1881), which has a 17α-methyl group for oral activity, this compound relies on the 13β-ethyl group for metabolic stability .

Pharmacological Activity: this compound exhibits weaker androgenic effects than Metribolone (R1881), a potent androgen receptor agonist . Compared to Tibolone, which has tissue-selective estrogenic activity, this compound lacks estrogen receptor modulation .

Metabolism: Hydrolysis of this compound yields 13-ethyl-gona-4-ene-3,17-dione, a metabolite structurally similar to testosterone but with reduced hepatic toxicity compared to 17α-alkylated steroids .

Applications: this compound is primarily used in research and unregulated supplements, whereas Nandrolone and Tibolone have clinical applications (e.g., anemia, menopause) .

Research and Regulatory Considerations

This compound’s presence in dietary supplements raises public health concerns due to inadequate purity standards (≥85% in research-grade material vs. unverified commercial products) .

Biological Activity

Methoxydienone, a synthetic anabolic steroid, is known for its potential applications in enhancing athletic performance and muscle growth. Its biological activity is primarily attributed to its interaction with androgen receptors, leading to various physiological effects. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, potential therapeutic uses, and associated risks.

Overview of this compound

This compound is chemically classified as a 17α-methylated anabolic steroid. It is structurally related to other anabolic steroids like metandienone and methyltestosterone, which are known for their potent anabolic effects. This compound is converted in the body into testosterone and other sex hormones, contributing to its effects on muscle mass and strength .

The primary mechanism of action for this compound involves binding to androgen receptors in various tissues, particularly muscle and bone. This interaction stimulates protein synthesis and promotes muscle hypertrophy. The compound also exhibits anti-catabolic properties, which help in preserving lean muscle mass during periods of caloric deficit or intense training.

Pharmacokinetics

Research indicates that this compound has a relatively high oral bioavailability due to its 17α-methyl group, which protects it from hepatic metabolism. Following administration, it undergoes extensive metabolism primarily through phase I reactions involving hydroxylation and reduction . The metabolites formed can be detected in urine samples, which is crucial for anti-doping controls in sports.

Anabolic Effects

This compound's anabolic properties are well-documented, making it popular among athletes and bodybuilders. It promotes:

  • Increased Muscle Mass : Users often report significant gains in muscle size and strength.
  • Enhanced Recovery : The compound may reduce recovery time between workouts by decreasing muscle damage.

Anti-Catabolic Effects

This compound may prevent muscle breakdown during caloric restriction or intense training periods. This property is beneficial for athletes looking to maintain muscle while cutting weight.

Potential Therapeutic Uses

While this compound is primarily used in sports contexts, it has potential therapeutic applications in:

  • Hormonal Replacement Therapy : It could be considered for patients with low testosterone levels.
  • Cachexia Treatment : The compound may help combat muscle wasting conditions associated with chronic illnesses.

Case Studies

A notable case study examined the effects of this compound on a competitive bodybuilder over six weeks. The subject reported increased muscle mass and strength but also experienced side effects such as elevated liver enzymes (AST and ALT), indicating potential hepatotoxicity associated with anabolic steroid use .

ParameterPre-Use LevelsPost-Use Levels
Creatinine (mg/dL)0.91.5
AST (U/L)2545
ALT (U/L)3070

This data highlights the need for careful monitoring when using anabolic steroids like this compound.

Risks and Side Effects

Despite its benefits, this compound carries several risks:

  • Hepatotoxicity : The compound has been associated with liver damage, particularly in users who consume high doses or use it over extended periods .
  • Cardiovascular Issues : Long-term use can lead to adverse cardiovascular effects, including hypertension and dyslipidemia.
  • Endocrine Disruption : Users may experience hormonal imbalances leading to gynecomastia or testicular atrophy due to feedback inhibition on the hypothalamic-pituitary-gonadal axis.

Q & A

Q. What are the key identifiers and structural properties of Methoxydienone essential for experimental verification?

To accurately identify this compound (C₂₀H₂₈O₂; CAS 2322-77-2), researchers must cross-reference its molecular weight (300.4351 g/mol), CAS number, and spectral data (e.g., NMR, IR, mass spectrometry). A systematic approach involves:

  • Verification via CAS registry : Cross-checking with databases like PubChem or SciFinder to resolve ambiguities arising from synonyms (e.g., "沃氏物") .
  • Structural analysis : Use X-ray crystallography or computational modeling (e.g., DFT) to confirm the dienone backbone and methoxy substituents.
Property Value
Molecular FormulaC₂₀H₂₈O₂
CAS Registry Number2322-77-2
Molecular Weight300.4351 g/mol

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS) is preferred for quantification. Key considerations include:

  • Column selection : Reverse-phase C18 columns for optimal separation.
  • Calibration standards : Use certified reference materials to minimize inter-lab variability.
  • Sample preparation : Liquid-liquid extraction (e.g., ethyl acetate) to isolate this compound from biological matrices .

Q. How can researchers design efficient literature searches for this compound given indexing inconsistencies?

Effective strategies include:

  • Synonym expansion : Incorporate terms like "4'-Methoxyacetophenone derivatives" and CAS-based queries to bypass trivial name limitations (e.g., "anisole" vs. "methoxybenzene") .
  • Database selection : Prioritize indexed repositories (e.g., PubMed, ChemXSeer) over generic search engines to access hidden chemical literature .
  • Structure-based searches : Use SMILES or InChI codes in platforms like PubChem to retrieve structurally related studies .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Solubility : Test in polar (e.g., DMSO) and non-polar solvents to determine optimal reaction media.
  • Stability : Conduct accelerated degradation studies under varying pH and temperature to identify storage conditions .
  • Thermal behavior : Differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activities of this compound be resolved?

Address discrepancies through:

  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., dosage, cell lines) .
  • Dose-response reevaluation : Use standardized assays (e.g., IC₅₀ in enzyme inhibition studies) to ensure comparability .
  • Replication studies : Collaborate across labs to verify findings under controlled conditions .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating mechanistic studies on this compound?

Apply the FINER criteria :

  • Feasibility : Ensure access to analytical tools (e.g., LC-MS/MS for metabolite tracking).
  • Novelty : Focus on understudied pathways (e.g., oxidative metabolism in hepatic microsomes).
  • Ethical compliance : Adhere to safety protocols for handling reactive intermediates .

Q. What methodologies enhance reproducibility in studies of this compound’s metabolic stability?

  • Standardized protocols : Document reaction conditions (e.g., pH, temperature) in detail.
  • Negative controls : Include solvent-only groups to rule out matrix effects.
  • Data transparency : Share raw chromatograms and spectral data via open-access repositories .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

  • Design of Experiments (DoE) : Vary catalysts (e.g., palladium vs. nickel) and solvent systems to identify optimal conditions.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
  • Purification techniques : Compare recrystallization vs. column chromatography for impurity removal .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀ calculations.
  • Multivariate analysis : Use PCA or PLS to correlate structural modifications with activity trends .
  • Error propagation : Quantify uncertainties in instrumental measurements (e.g., ±5% in HPLC peak areas) .

Q. How should researchers navigate ethical and safety considerations in this compound studies?

  • Risk assessment : Review SDS for hazards (e.g., eye irritation) and implement fume hoods for volatile intermediates .
  • Waste disposal : Follow EPA guidelines for organic solvents and heavy metal catalysts .
  • Informed consent : For human cell line studies, document source and ethical approval .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxydienone
Reactant of Route 2
Methoxydienone

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